molecular formula C17H17ClN2O3S B13380844 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether

5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether

Cat. No.: B13380844
M. Wt: 364.8 g/mol
InChI Key: DHVFOSFRFPGKFB-UHFFFAOYSA-N
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Description

5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a chlorophenyl ether moiety

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-benzyl-1-(4-chloro-3-methoxyphenyl)sulfonyl-4,5-dihydroimidazole

InChI

InChI=1S/C17H17ClN2O3S/c1-23-16-12-14(7-8-15(16)18)24(21,22)20-10-9-19-17(20)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3

InChI Key

DHVFOSFRFPGKFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the chlorophenyl ether moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The imidazole ring is known for its presence in various pharmacologically active compounds, making this compound a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxymetazoline: A compound with a similar imidazole ring structure, used as a nasal decongestant.

    2-Methyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with different substituents, used in various chemical applications.

    2-Heptadecyl-4,5-dihydro-1H-imidazole: A long-chain imidazole derivative used in industrial applications.

Uniqueness

5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

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